An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3-oxohexanenitrile
An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3-oxohexanenitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methyl-3-oxohexanenitrile is a bifunctional organic compound featuring both a ketone and a nitrile moiety, making it a valuable intermediate in synthetic organic chemistry. Its unique structure offers multiple reaction pathways, positioning it as a versatile building block for the synthesis of more complex molecules, including pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical and physical properties, reactivity profile, predicted spectroscopic signatures, and essential safety protocols. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective application in a laboratory setting.
Molecular Identity and Structure
5-Methyl-3-oxohexanenitrile is characterized by a six-carbon chain with a nitrile group at the C1 position, a carbonyl group at the C3 position, and a methyl group at the C5 position. This arrangement, specifically the β-positioning of the ketone relative to the nitrile, dictates its chemical behavior.
Chemical Structure
The structural representation of 5-Methyl-3-oxohexanenitrile highlights its key functional groups.
Caption: 2D Chemical Structure of 5-Methyl-3-oxohexanenitrile.
Nomenclature and Identifiers
For unambiguous identification, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-3-oxohexanenitrile | [1] |
| CAS Number | 64373-43-9 | [1][2] |
| Molecular Formula | C₇H₁₁NO | [1][2][3] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| Canonical SMILES | CC(C)CC(=O)CC#N | [1][2][3] |
| InChIKey | MWTCJTAGNBZWSO-UHFFFAOYSA-N | [1] |
| Synonyms | Cyanopinacolin, ω-Cyanpinakolin | [1] |
Physicochemical Properties
The physical properties of a compound are fundamental to its handling, purification, and application in reaction design.
General Characteristics
5-Methyl-3-oxohexanenitrile is typically supplied as a colorless to pale yellow liquid. Its bifunctional nature, containing both a polar nitrile and a polar ketone group, suggests moderate polarity and solubility in a range of common organic solvents.
Tabulated Physical Data
While comprehensive experimental data is not widely published, the table below summarizes known and predicted properties.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on supplier data sheets. |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| XlogP | 1.1 | A predicted value indicating moderate lipophilicity.[4] |
| Solubility | Soluble in organic solvents |
Reactivity and Synthetic Profile
The synthetic utility of 5-Methyl-3-oxohexanenitrile stems from the distinct reactivity of its ketone and nitrile functionalities, allowing for selective transformations.
Core Reactivity
The molecule possesses three primary sites of reactivity:
-
The Carbonyl Carbon (C3): An electrophilic center susceptible to nucleophilic attack by reagents such as organometallics, hydrides, or ylides.
-
The α-Carbons (C2 and C4): Protons on these carbons are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.
-
The Nitrile Group (C1≡N): This group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing a gateway to other functional groups.
This dual functionality makes it a useful intermediate for creating pharmaceuticals and other fine chemicals.
Caption: Key reactivity pathways of 5-Methyl-3-oxohexanenitrile.
Representative Synthetic Pathway: Michael Addition
A common strategy for synthesizing β-ketonitriles involves the base-catalyzed Michael addition of a ketone to an α,β-unsaturated nitrile.[5] This method offers high yields and selectivity.
Workflow: Synthesis via Michael Addition
Caption: General workflow for the synthesis of 5-oxohexane nitriles.
Protocol:
-
Reaction Setup: To a solution of the methyl ketone (e.g., methyl isobutyl ketone) in a suitable aprotic solvent, add a catalytic amount of a strong base, such as sodium hydroxide.[5]
-
Reagent Addition: Slowly add the α,β-unsaturated nitrile (e.g., acrylonitrile) to the reaction mixture while maintaining temperature control.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by adding a weak acid. Perform an aqueous workup, extracting the product into an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by vacuum distillation or column chromatography, to yield pure 5-Methyl-3-oxohexanenitrile.
Spectroscopic Signature Analysis (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by two strong, characteristic absorption bands corresponding to the two functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | 2240 - 2260 | Medium to Strong, Sharp |
| Ketone (C=O) | 1710 - 1725 | Strong, Sharp |
| Alkyl (C-H) | 2850 - 3000 | Strong |
¹H NMR Spectroscopy
The proton NMR spectrum should provide a distinct set of signals that confirm the carbon skeleton.
-
Isopropyl Group (-CH(CH₃)₂): A doublet at ~0.9-1.0 ppm (6H) for the two methyl groups and a multiplet (septet) at ~2.1-2.3 ppm (1H) for the methine proton.
-
Methylene α to Ketone (-C(=O)CH₂-CN): A singlet or a narrow triplet at ~2.7-2.9 ppm (2H). These protons are deshielded by both the ketone and nitrile groups.
-
Methylene β to Ketone (-CH₂-C(=O)-): A doublet or triplet at ~2.4-2.6 ppm (2H), coupled to the isopropyl methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the presence of all seven carbon atoms.
-
Nitrile Carbon (-C≡N): ~117-120 ppm.
-
Carbonyl Carbon (-C=O): >200 ppm (typically ~205-210 ppm).
-
Methylene Carbons: Signals in the range of 30-50 ppm.
-
Isopropyl Carbons: Signals in the range of 22-25 ppm for the methyl carbons and ~40-45 ppm for the methine carbon.
Safety, Handling, and Storage
Proper handling of 5-Methyl-3-oxohexanenitrile is imperative due to its potential hazards. Like many nitriles, it should be treated as toxic.
Hazard Identification
The compound is classified with several GHS hazard statements, indicating its risk profile.[1][6]
| GHS Code | Hazard Statement | Source |
| H302 | Harmful if swallowed | [1][6] |
| H312 | Harmful in contact with skin | [1] |
| H332 | Harmful if inhaled | [1][6] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
GHS Pictogram: GHS07 (Exclamation Mark).[2]
Recommended Handling Protocols
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoidance of Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7]
-
Spill Management: In case of a spill, absorb with an inert material and place in a sealed container for hazardous waste disposal.
-
First Aid: In case of eye contact, rinse immediately with plenty of water.[7] If on skin, wash off with soap and water. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms develop, seek immediate medical attention.[7]
Storage and Stability
-
Storage Conditions: To maintain product quality, store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend refrigeration.[7]
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7]
Conclusion
5-Methyl-3-oxohexanenitrile is a synthetically valuable building block defined by the reactivity of its ketone and nitrile groups. Its utility in constructing more elaborate molecular architectures for pharmaceuticals and agrochemicals is significant. A thorough understanding of its chemical properties, reactivity, and safety hazards, as detailed in this guide, is essential for its successful and safe application in research and development.
References
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PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 64373-43-9 | 5-Methyl-3-oxohexanenitrile. Retrieved from [Link]
-
LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Oxohexanenitrile (CAS 10412-98-3). Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methyl-3-oxohexanenitrile (C7H11NO). Retrieved from [Link]
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ChemSynthesis. (n.d.). 5-oxohexanenitrile. Retrieved from [Link]
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PubChem. (n.d.). Hexanenitrile, 5-oxo-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4....
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